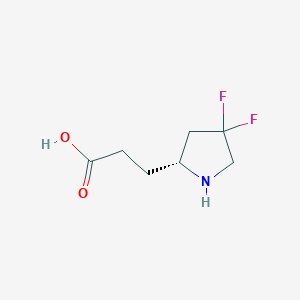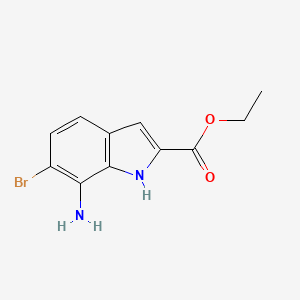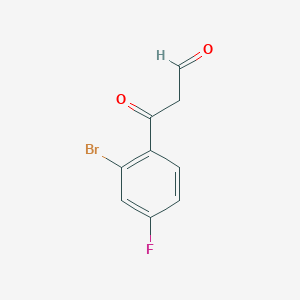
3-(2-Bromo-4-fluorophenyl)-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-fluorophenyl)-3-oxopropanal is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, along with an oxopropanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorophenyl)-3-oxopropanal typically involves the bromination and fluorination of a phenyl ring, followed by the introduction of an oxopropanal group. One common method involves the reaction of 2-bromo-4-fluorobenzaldehyde with a suitable reagent to introduce the oxopropanal group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by the introduction of the oxopropanal group using continuous flow reactors. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-fluorophenyl)-3-oxopropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-4-fluorophenyl)propanoic acid.
Reduction: Formation of 3-(2-Bromo-4-fluorophenyl)-3-hydroxypropanal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-4-fluorophenyl)-3-oxopropanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-3-oxopropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro groups can enhance its binding affinity and specificity towards these targets. The oxopropanal group can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorophenol
- 2-Bromo-4-fluorobenzaldehyde
- 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester
Uniqueness
3-(2-Bromo-4-fluorophenyl)-3-oxopropanal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and fluoro substituents on the phenyl ring, along with the oxopropanal group, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H6BrFO2 |
|---|---|
Molecular Weight |
245.04 g/mol |
IUPAC Name |
3-(2-bromo-4-fluorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H6BrFO2/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,4-5H,3H2 |
InChI Key |
UIQYNYHXWUCDDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13072329.png)
![5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B13072337.png)
![N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine](/img/structure/B13072339.png)
![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)

![5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde](/img/structure/B13072352.png)


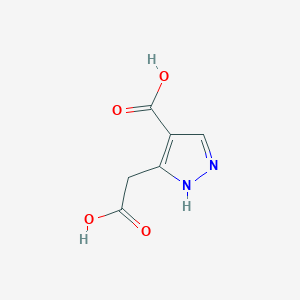
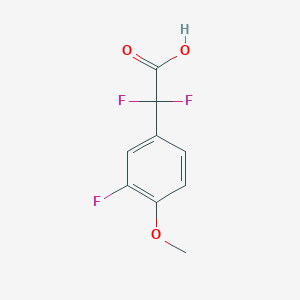
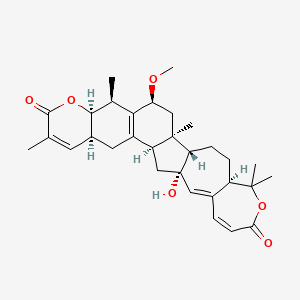
![2-Ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13072377.png)
